2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzamide core substituted with dimethoxy groups and a pyrazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution on the Benzamide Core: The benzamide core is prepared by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the pyrazole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide
- 2,6-Dimethoxy-N-[5-(3-methyl-3-pentanyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the pyrazolyl moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
82559-59-9 |
---|---|
Molecular Formula |
C18H25N3O3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H25N3O3/c1-6-10-18(2,3)14-11-15(21-20-14)19-17(22)16-12(23-4)8-7-9-13(16)24-5/h7-9,11H,6,10H2,1-5H3,(H2,19,20,21,22) |
InChI Key |
HWSNUDVSVIWWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=NN1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.